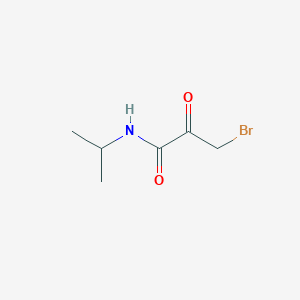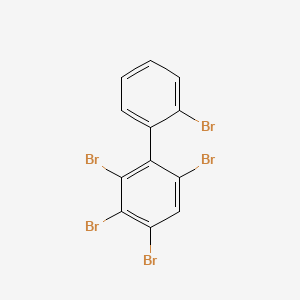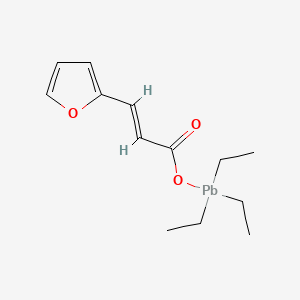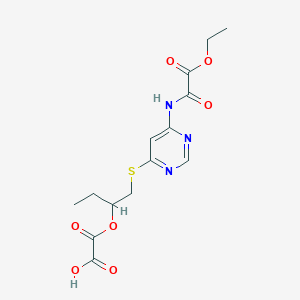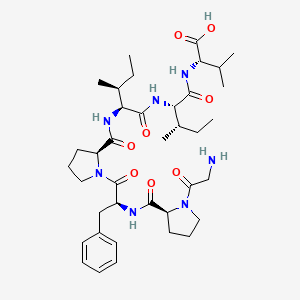![molecular formula C6H8O7 B14437790 2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid CAS No. 74229-32-6](/img/structure/B14437790.png)
2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid, also known as triethylene glycol diacetate, is an organic compound with the molecular formula C10H18O6. It is a diester derived from triethylene glycol and acetic acid. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid typically involves the esterification of triethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process .
化学反応の分析
Types of Reactions
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield triethylene glycol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Triethylene glycol and acetic acid.
Transesterification: New ester and alcohol.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of polymers and resins.
作用機序
The mechanism of action of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid involves its ability to act as a solvent and reactant in various chemical processes. Its ester bonds can undergo hydrolysis, releasing triethylene glycol and acetic acid, which can participate in further chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets and pathways, making it versatile in different applications .
類似化合物との比較
Similar Compounds
Triethylene glycol: A related compound with similar properties but without the ester functional groups.
Diethylene glycol diacetate: Another ester with similar applications but different molecular structure.
Ethylene glycol diacetate: A simpler ester with fewer ethylene glycol units.
Uniqueness
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is unique due to its specific molecular structure, which provides it with distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
CAS番号 |
74229-32-6 |
|---|---|
分子式 |
C6H8O7 |
分子量 |
192.12 g/mol |
IUPAC名 |
2-[2-(carboxymethoxy)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C6H8O7/c7-4(8)1-12-3-6(11)13-2-5(9)10/h1-3H2,(H,7,8)(H,9,10) |
InChIキー |
SYHVKQDWXOIAAR-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)OCC(=O)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


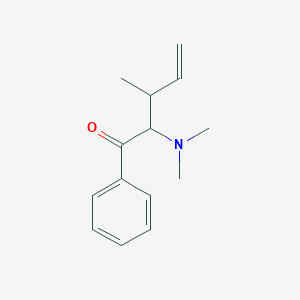
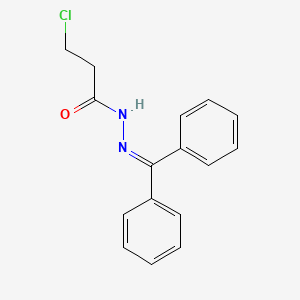
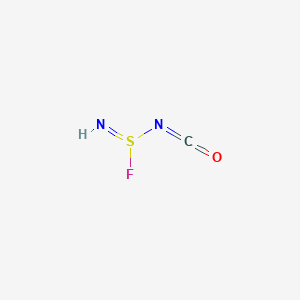
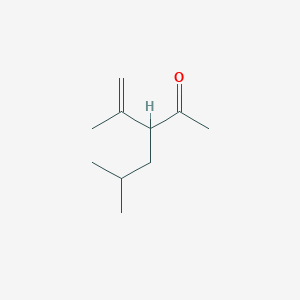
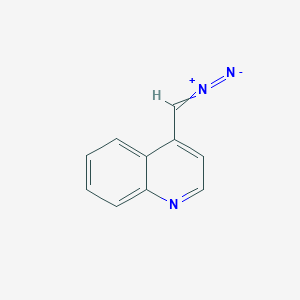
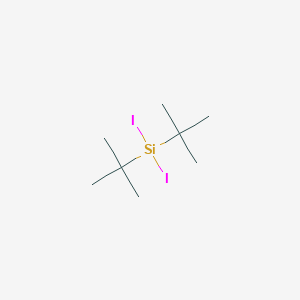
![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
